molecular formula C12H15FN2O2 B7474639 N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide

Cat. No. B7474639
M. Wt: 238.26 g/mol
InChI Key: VCTGMAKXSIMFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide, also known as DF-MDB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzamides and has a molecular weight of 285.33 g/mol.

Mechanism of Action

N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide acts as a fluorescent probe by binding to a specific site on the protein of interest. The binding of N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide causes a conformational change in the protein, resulting in an increase in fluorescence intensity. This change in fluorescence can be used to monitor protein-protein interactions in real-time.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide has been shown to have minimal effects on the biochemical and physiological properties of the proteins it interacts with. It does not affect the activity or function of the proteins and does not induce any toxicity or cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide in lab experiments is its ability to act as a real-time fluorescent probe for monitoring protein-protein interactions. It is a simple and efficient method for studying protein interactions and can be used in a variety of experimental conditions. However, one limitation of using N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide is its cost, as it can be expensive to synthesize in large quantities.

Future Directions

There are several future directions for the use of N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide in scientific research. One direction is the development of new probes based on N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide for studying different protein-protein interactions. Another direction is the use of N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide in live-cell imaging studies to monitor protein interactions in real-time. Additionally, N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide could be used in drug discovery research to identify compounds that can disrupt specific protein-protein interactions.

Synthesis Methods

N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide can be synthesized by reacting 4-fluoro-N-methylbenzamide with N,N-dimethylglycine in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide.

Scientific Research Applications

N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide has been extensively used in scientific research due to its ability to act as a fluorescent probe for detecting protein-protein interactions. It has been used to study the binding interactions between proteins such as Bcl-xL and Bak, which are involved in the regulation of apoptosis. N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide has also been used to study the binding interactions between proteins involved in the regulation of autophagy, such as Beclin-1 and Vps34.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14(2)11(16)8-15(3)12(17)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTGMAKXSIMFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide

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